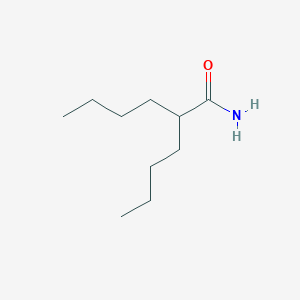
2-Butylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylhexanamide is an organic compound with the molecular formula C10H21NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is also known as N-butylhexanamide and has a molecular weight of 171.2798 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
2-Butylhexanamide can be synthesized through various methods. One common method involves the reaction of hexanoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure high yield and purity. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for efficiency. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-Butylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hexanoic acid.
Reduction: Butylhexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
2-Butylhexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes
作用機序
The mechanism of action of 2-Butylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
Hexanamide: Similar structure but lacks the butyl group.
Butyramide: Similar structure but has a shorter carbon chain.
N-methylhexanamide: Similar structure but has a methyl group instead of a butyl group.
Uniqueness
2-Butylhexanamide is unique due to its specific combination of a butyl group and a hexanamide backbone. This structure provides distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry .
特性
CAS番号 |
52922-49-3 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
2-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-7-9(10(11)12)8-6-4-2/h9H,3-8H2,1-2H3,(H2,11,12) |
InChIキー |
XPEOTZMXIWGSAB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


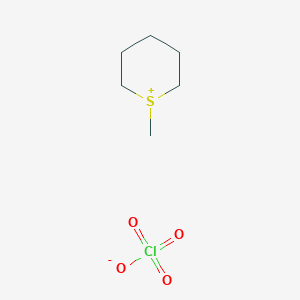
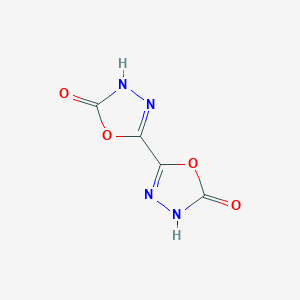
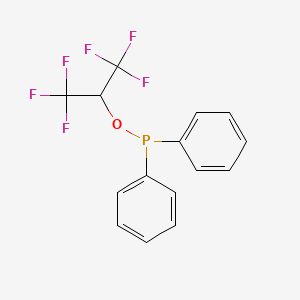
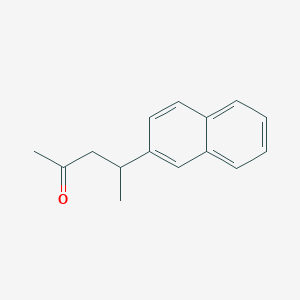

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
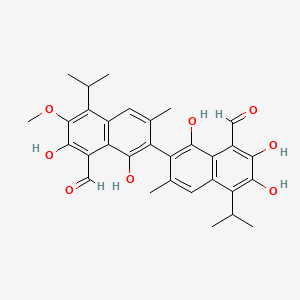
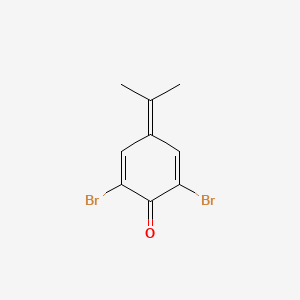
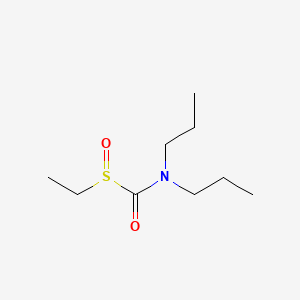

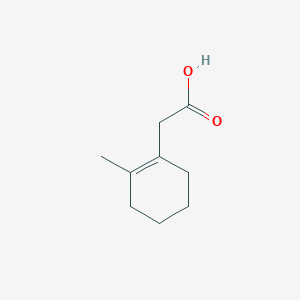
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
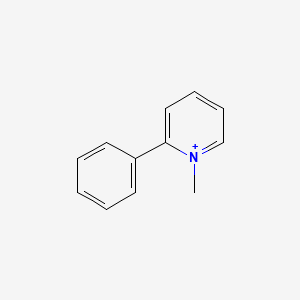
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
